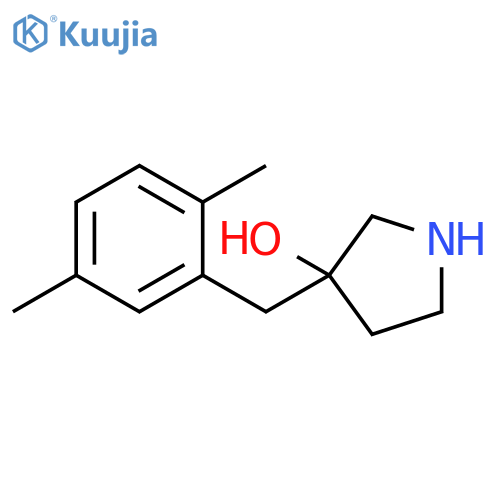Cas no 1340080-11-6 (3-(2,5-dimethylphenyl)methylpyrrolidin-3-ol)

1340080-11-6 structure
商品名:3-(2,5-dimethylphenyl)methylpyrrolidin-3-ol
3-(2,5-dimethylphenyl)methylpyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-(2,5-dimethylphenyl)methylpyrrolidin-3-ol
- 3-Pyrrolidinol, 3-[(2,5-dimethylphenyl)methyl]-
- CS-0353451
- AKOS012896733
- EN300-1842867
- 1340080-11-6
- 3-(2,5-Dimethylbenzyl)pyrrolidin-3-ol
- 3-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-ol
-
- インチ: 1S/C13H19NO/c1-10-3-4-11(2)12(7-10)8-13(15)5-6-14-9-13/h3-4,7,14-15H,5-6,8-9H2,1-2H3
- InChIKey: NLNDGSYYRRPAAD-UHFFFAOYSA-N
- ほほえんだ: N1CCC(CC2=CC(C)=CC=C2C)(O)C1
計算された属性
- せいみつぶんしりょう: 205.146664230g/mol
- どういたいしつりょう: 205.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 1.074±0.06 g/cm3(Predicted)
- ふってん: 347.9±37.0 °C(Predicted)
- 酸性度係数(pKa): 14.71±0.20(Predicted)
3-(2,5-dimethylphenyl)methylpyrrolidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1842867-0.5g |
3-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-ol |
1340080-11-6 | 0.5g |
$603.0 | 2023-09-19 | ||
| Enamine | EN300-1842867-10g |
3-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-ol |
1340080-11-6 | 10g |
$2701.0 | 2023-09-19 | ||
| Enamine | EN300-1842867-1.0g |
3-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-ol |
1340080-11-6 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1842867-2.5g |
3-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-ol |
1340080-11-6 | 2.5g |
$1230.0 | 2023-09-19 | ||
| Enamine | EN300-1842867-10.0g |
3-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-ol |
1340080-11-6 | 10g |
$4236.0 | 2023-06-03 | ||
| Enamine | EN300-1842867-1g |
3-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-ol |
1340080-11-6 | 1g |
$628.0 | 2023-09-19 | ||
| Enamine | EN300-1842867-5g |
3-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-ol |
1340080-11-6 | 5g |
$1821.0 | 2023-09-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424121-2.5g |
3-(2,5-Dimethylbenzyl)pyrrolidin-3-ol |
1340080-11-6 | 98% | 2.5g |
¥16149.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424121-1g |
3-(2,5-Dimethylbenzyl)pyrrolidin-3-ol |
1340080-11-6 | 98% | 1g |
¥7143.00 | 2024-08-09 | |
| Enamine | EN300-1842867-0.05g |
3-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-ol |
1340080-11-6 | 0.05g |
$528.0 | 2023-09-19 |
3-(2,5-dimethylphenyl)methylpyrrolidin-3-ol 関連文献
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
1340080-11-6 (3-(2,5-dimethylphenyl)methylpyrrolidin-3-ol) 関連製品
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
